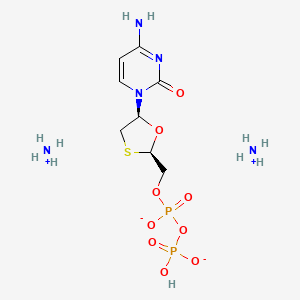

Lamivudine Diphosphate Ammonium Salt

Description

Significance within Nucleoside Analog Research Paradigms

The study of nucleoside analogs is a cornerstone of antiviral and anticancer research. These molecules are designed to mimic natural nucleosides, the building blocks of DNA and RNA. By integrating into viral or cellular DNA, they can terminate the replication process. Lamivudine (B182088) Diphosphate (B83284) holds a significant position in this paradigm as it represents a key metabolic checkpoint.

Inside the cell, lamivudine is first phosphorylated to lamivudine monophosphate (L-MP) by deoxycytidine kinase. Subsequently, L-MP is converted to lamivudine diphosphate (L-DP) by cytidylate kinase. The final and rate-limiting step is the phosphorylation of L-DP to the active lamivudine triphosphate (L-TP), a reaction catalyzed by nucleoside diphosphate kinase (NDPK). nih.govnih.gov

The availability of Lamivudine Diphosphate Ammonium (B1175870) Salt for research purposes allows scientists to bypass the initial phosphorylation steps and directly study the activity of NDPK. This is crucial for understanding the efficiency of the final activation step and how it might be influenced by cellular factors or co-administered drugs. Such studies are vital for elucidating the complete mechanism of action of lamivudine and for designing new nucleoside analogs with improved activation profiles.

Historical Development and Academic Milestones of Lamivudine Derivatives

The journey of lamivudine began with its synthesis as a racemic mixture and the subsequent discovery of the potent antiviral activity of its (-)-enantiomer, which is now known as lamivudine. newdrugapprovals.org The development of lamivudine was a significant milestone in the treatment of HIV/AIDS and Hepatitis B. nih.govnewdrugapprovals.org

Following the establishment of lamivudine's clinical efficacy, research focus expanded to its intracellular metabolism and the synthesis of its phosphorylated derivatives for research applications. A key academic milestone was the elucidation of the stepwise phosphorylation pathway, which identified lamivudine diphosphate as a critical intermediate. nih.gov The successful chemical synthesis of lamivudine 5'-diphosphate in a pure and high-yield form marked a significant advancement, providing researchers with a vital tool to probe the intricacies of its metabolic activation. researchgate.net This has enabled more detailed in vitro studies of the enzymes involved in its metabolism.

Role of Phosphorylated Nucleosides as Research Probes and Intermediates

Phosphorylated nucleosides, such as Lamivudine Diphosphate Ammonium Salt, are indispensable tools in biochemical and pharmacological research. They serve as specific substrates for a variety of enzymes, including kinases and polymerases, allowing for detailed kinetic and mechanistic studies.

As a research probe, this compound can be used in several ways:

Enzyme Kinetics: It is used as a substrate in assays to determine the kinetic parameters (Km and Vmax) of nucleoside diphosphate kinases. This information is critical for understanding the efficiency of the final phosphorylation step and how it compares with the phosphorylation of natural nucleosides.

Inhibitor Screening: The compound can be used in competitive binding assays to screen for inhibitors of NDPK, which could potentially modulate the activity of lamivudine.

Structural Studies: Co-crystallization of Lamivudine Diphosphate with NDPK can provide valuable structural insights into the active site of the enzyme and the mechanism of phosphoryl transfer. This knowledge can aid in the rational design of new drugs.

Metabolic Pathway Analysis: By introducing labeled Lamivudine Diphosphate into cellular systems, researchers can trace its metabolic fate and identify any alternative pathways or metabolic bottlenecks.

The use of Lamivudine Diphosphate as a research intermediate allows for a more controlled and detailed investigation of the final, and often rate-limiting, step in the activation of lamivudine.

Current Academic Interest in Lamivudine Diphosphate

Current academic interest in Lamivudine Diphosphate is primarily centered on its role in the intracellular activation of lamivudine and as a tool to study the enzymes involved in this process. Researchers continue to investigate the factors that influence the conversion of the diphosphate to the triphosphate form, as this can have a direct impact on the drug's efficacy.

Recent studies have explored the genetic determinants that may affect the intracellular concentrations of lamivudine triphosphate, with lamivudine diphosphate being a key player in this metabolic cascade. asm.org Furthermore, the synthesis and use of lamivudine derivatives, including the diphosphate form, in various biochemical assays remains an active area of research for the development of new antiviral and anticancer agents. researchgate.netresearchgate.netresearchgate.net The availability of this compound from commercial suppliers facilitates its use in a wide range of academic research settings, from basic enzymology to drug discovery. scbt.compharmaffiliates.comglentham.compharmaffiliates.combiosynth.comchemicalbook.com

Chemical and Physical Properties

Below are tables detailing the known properties of this compound and related compounds.

Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Lamivudine | 134678-17-4 | C8H11N3O3S | 229.26 |

| Lamivudine Monophosphate Ammonium Salt | 1187058-40-7 | C8H15N4O6PS | 326.27 |

| This compound | 1187058-41-8 | C8H19N5O9P2S | 423.28 |

| Lamivudine Triphosphate Ammonium Salt | 1187058-42-9 | C8H23N6O12P3S | 520.28 |

This compound Details

| Property | Value |

|---|---|

| Alternate Name | P-[[(2R,5S)-5-(4-Amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester Diphosphoric Acid Ammonium Salt |

| Primary Use | For Research Use Only |

| Storage Temperature | 2-8°C Refrigerator |

| Shipping Conditions | Ambient |

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O9P2S.2H3N/c9-5-1-2-11(8(12)10-5)6-4-23-7(19-6)3-18-22(16,17)20-21(13,14)15;;/h1-2,6-7H,3-4H2,(H,16,17)(H2,9,10,12)(H2,13,14,15);2*1H3/t6-,7+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMQOMHLQNDRJX-AUCRBCQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)COP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N5O9P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857917 | |

| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187058-41-8 | |

| Record name | diazanium;[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Pathways

Stereoselective Synthetic Approaches to Lamivudine (B182088) Precursors

The critical structural feature of lamivudine is the cis relationship between the cytosine base and the hydroxymethyl group on the 1,3-oxathiolane (B1218472) ring. Achieving this specific stereochemistry is a primary focus of synthetic strategies.

Several successful approaches have been developed:

Chiral Auxiliary-Mediated Synthesis : One prominent method involves the use of a chiral auxiliary, such as L-menthol, to control the stereochemistry. google.comgoogle.com Glyoxylic acid is reacted with L-menthol to form L-menthyl glyoxylate, a key chiral precursor. google.comgoogle.com This precursor is then condensed with 1,4-dihydroxy-2,5-dithiane to create an oxathiolane intermediate with high optical purity. Subsequent glycosylation with a protected cytosine base, often silylated with reagents like hexamethyldisilazane, proceeds with high diastereoselectivity. google.com The chiral auxiliary directs the approach of the nucleobase to establish the correct anomeric configuration. acs.org

Vorbrüggen Glycosylation : An alternative strategy employs a Vorbrüggen glycosylation, promoted by reagents like a combination of chlorotrimethylsilane (B32843) (TMSCl) and sodium iodide (NaI) in a wet solvent. mit.edu This system activates a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation of silylated cytosine, leading to the desired cis oxathiolane product in high yield and diastereomeric ratio. mit.edu

Novel N-Glycosidation Reagents : Researchers have also developed novel reagent systems to promote stereoselective glycosidation. The combined use of silanes (such as triethylsilane, Et3SiH) and iodine (I2) has been shown to act as an effective source of anhydrous HI, which serves as both a substrate activator and an N-glycosidation promoter. acs.orgnih.gov This method yields lamivudine with excellent chemical efficiency and very high stereoselectivity. acs.orgnih.gov

The desired (-)-[2R,5S]-Cis-Lamivudine isomer is often separated from other stereoisomers through crystallization techniques, sometimes involving the formation of a diastereomeric salt or a complex with a chiral resolving agent like (S)-BINOL. acs.orggoogle.com

Table 1: Comparison of Stereoselective Glycosylation Methods for Lamivudine Synthesis

| Method | Key Reagents/Promoters | Key Feature | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | L-menthyl glyoxylate, Lewis acids (e.g., TMS-I, TiCl4) | Auxiliary controls stereochemical outcome of glycosylation. | High optical purity; cis-isomer obtained in excess. | google.comgoogle.comacs.org |

| Modified Vorbrüggen Glycosylation | Chlorotrimethylsilane (TMSCl), Sodium Iodide (NaI), water | Activates 1,3-oxathiolanyl acetate donor. | Up to 95% yield and >20:1 d.r. for the cis-product. | mit.edu |

| Silane/Iodine System | Et3SiH or PMHS, I2 | In situ generation of anhydrous HI as promoter. | Excellent chemical efficiency; β:α > 50:1. | acs.orgnih.gov |

Phosphorylation Strategies for Nucleoside to Diphosphate (B83284) Conversion

Once lamivudine is synthesized, it must be converted to its diphosphate form. The transformation of a nucleoside to a nucleoside diphosphate (NDP) is a challenging step. umich.edu Several chemical and enzymatic methods are available.

Poulter's Method : A widely used chemical approach involves the SN2 displacement of a 5'-activated nucleoside with a pyrophosphate salt. umich.edumdpi.com The 5'-hydroxyl group of lamivudine is first converted into a good leaving group, typically a tosylate (5'-O-tosyl). This activated precursor is then reacted with a soluble pyrophosphate salt, such as tris(tetrabutylammonium) pyrophosphate or tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate), in an anhydrous organic solvent like acetonitrile. mdpi.combeilstein-journals.org

Carbodiimide-Mediated Coupling : Another strategy involves the direct coupling of the nucleoside monophosphate with inorganic phosphate (B84403), using a condensing agent like N,N′-dicyclohexylcarbodiimide (DCC). mdpi.com However, this method can sometimes lead to the formation of the triphosphate as a significant byproduct. beilstein-journals.org

Phosphoramidite Chemistry : Methods using P(III) chemistry, such as those involving H-phosphonates or phosphoramidites, can also be employed. These approaches require an initial phosphitylation or phosphonylation of the nucleoside, followed by oxidation and subsequent coupling with phosphate to build the diphosphate linkage. These reactions must be conducted under strictly anhydrous conditions. mdpi.comnih.gov

Enzymatic Phosphorylation : In biological systems, the conversion of a nucleoside monophosphate to a diphosphate is catalyzed by nucleoside monophosphate kinases. nih.gov These enzymes utilize a phosphate donor, typically ATP, to phosphorylate the monophosphate with high specificity. While highly efficient, this approach is more common in biochemical studies than in large-scale chemical synthesis. nih.gov

Formation and Isolation of Ammonium (B1175870) Salts in Synthetic Protocols

The formation of an ammonium salt of a nucleoside diphosphate is often a deliberate step in the purification and isolation process. Following the phosphorylation reaction, the crude product mixture contains the desired diphosphate along with unreacted starting materials, byproducts, and excess reagents.

Ammonium salts can be employed in several ways:

Precipitation : Inorganic phosphate can be precipitated from solution as ammonium phosphomolybdate. nih.gov Similarly, magnesium ammonium phosphate can be used to isolate phosphate species. nih.gov These principles can be adapted for the selective precipitation of the highly charged diphosphate product.

Ion-Exchange Chromatography : A common purification method for nucleotides is anion-exchange chromatography. The charged diphosphate binds to the resin and is subsequently eluted using a salt gradient. Triethylammonium (B8662869) bicarbonate (TEAB) buffer is frequently used for this purpose. beilstein-journals.org The volatile nature of TEAB allows it to be removed by lyophilization, leaving the triethylammonium salt of the product. This can then be converted to other salt forms, including the ammonium salt, through further ion exchange.

Improved Handling and Stability : Converting the final product to a specific salt form, such as the ammonium salt, can improve its stability, crystallinity, and handling properties compared to the free acid or other salt forms. The existence of Lamivudine Diphosphate Ammonium Salt as a commercially available standard suggests its utility as a stable, isolable solid. scbt.com The addition of ammonium salts like ammonium chloride or ammonium oxalate (B1200264) has been noted to facilitate high yields in some nucleoside phosphorylation reactions. royalsocietypublishing.org

Advanced Methodologies for Diphosphate Purification and Characterization

The purification of nucleoside diphosphates from complex reaction mixtures is crucial for obtaining a high-purity product. Advanced methodologies combine chromatographic and precipitation techniques.

Purification :

Anion-Exchange Chromatography : This is the most powerful technique for separating nucleotides based on their charge. Resins like DEAE-Sephadex are commonly used. google.com The reaction mixture is loaded onto a column, and components are eluted with an increasing concentration gradient of a salt buffer, such as ammonium bicarbonate or triethylammonium bicarbonate. beilstein-journals.org

Selective Precipitation : As described by one research group, a sequence of selective precipitations can effectively remove excess pyrophosphate reagents and counterions without the need for chromatography. beilstein-journals.org This involves carefully controlling pH and temperature to precipitate either the excess reagents or the desired product as a specific salt. beilstein-journals.org

Reversed-Phase HPLC : For analytical and semi-preparative scale purification, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used, often with an ion-pairing agent to improve the retention of the highly polar diphosphate.

Characterization :

Nuclear Magnetic Resonance (NMR) : 31P NMR is the definitive technique for characterizing phosphorylated compounds. It provides direct information about the phosphorus environment, confirming the presence of the α- and β-phosphates in the diphosphate moiety and their coupling. 1H and 13C NMR are used to confirm the integrity of the lamivudine structure.

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Powder X-ray Diffraction (PXRD) : For crystalline solids, PXRD provides a unique fingerprint that can be used to identify the specific solid-state form of the salt. mdpi.com

Table 2: Key Techniques for Purification and Characterization of Nucleoside Diphosphates

| Technique | Purpose | Key Information Obtained | Reference |

|---|---|---|---|

| Anion-Exchange Chromatography | Purification | Separation based on negative charge (phosphate groups). | beilstein-journals.orggoogle.com |

| Selective Precipitation | Purification | Isolation of product by exploiting differential solubility. | beilstein-journals.orgnih.gov |

| 31P NMR Spectroscopy | Characterization | Confirms diphosphate structure and purity. | beilstein-journals.org |

| Mass Spectrometry (ESI-MS/HRMS) | Characterization | Confirms molecular weight and elemental composition. | mdpi.com |

Synthesis of Deuterated or Labeled Analogs for Mechanistic Studies

The synthesis of isotopically labeled analogs, such as deuterated lamivudine diphosphate, is essential for mechanistic studies. These labeled compounds are used as internal standards in quantitative mass spectrometry assays and to probe enzyme kinetics and metabolic pathways. princeton.edu

Synthetic Approach : The deuterium (B1214612) label is typically introduced by using a deuterated starting material or reagent at a specific step in the synthesis. For example, a deuterated version of a reducing agent like sodium borohydride (B1222165) (sodium borodeuteride) could be used in the reduction step during the synthesis of the oxathiolane ring to label the hydroxymethyl position. google.com

Exchange Approach : Alternatively, H/D exchange reactions can be performed on the final molecule or a late-stage intermediate. This involves treating the compound with a deuterium source, such as D2O, often in the presence of a catalyst to promote the exchange at specific C-H bonds. princeton.edu

Mechanistic studies using labeled compounds have been crucial in understanding the differential activity of lamivudine's isomers. Pre-steady-state kinetic analysis using the triphosphate form (the active metabolite) helped elucidate the binding affinity (Kd) and rate of incorporation (kpol) by HIV-1 reverse transcriptase, providing a basis for its therapeutic action. nih.gov Similar studies with labeled diphosphates could be used to investigate the kinetics of nucleoside diphosphate kinases responsible for the conversion to the active triphosphate.

Molecular Structure and Advanced Conformational Analysis

X-ray Crystallographic Studies of Lamivudine (B182088) Diphosphate (B83284) Ammonium (B1175870) Salt

Direct single-crystal X-ray diffraction data for Lamivudine Diphosphate Ammonium Salt is not extensively available in public literature. However, the crystallographic analysis of related ammonium phosphate (B84403) compounds provides significant insights into the expected solid-state structure. Studies on various ammonium hydrogen alkyl phosphates reveal a common structural motif characterized by an extensive hydrogen-bonding network. researchgate.net In these structures, the phosphate moieties and the ammonium ions form intricate double layers. researchgate.net

Expected Crystallographic Data and Parameters:

While specific data is not available, a hypothetical table of expected crystallographic parameters for this compound is presented below, based on typical values for related organic ammonium phosphate salts. researchgate.netbohrium.com

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 20 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 15 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Hydrogen bonding, Ionic |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for confirming the covalent structure and elucidating the stereochemistry of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

The ³¹P NMR spectrum is particularly informative for the diphosphate moiety. It is expected to show two distinct resonances, each likely appearing as a doublet due to P-P coupling, confirming the presence of the diphosphate chain. The chemical shifts would be indicative of the phosphorylation state.

In the ¹H NMR spectrum, the protons of the oxathiolane ring are of key interest for confirming the stereochemistry. The coupling constants between these protons, particularly H-1', H-2', H-3', and H-4', provide crucial information about their dihedral angles and, consequently, the conformation of the five-membered ring. The anomeric proton (H-1') would show a characteristic coupling to the protons on the adjacent carbon. The protons on the cytosine base (H-5 and H-6) would appear as doublets with a coupling constant typical for cis-protons on a double bond.

Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) would be particularly useful for correlating the phosphorus atoms to the H-5' protons of the oxathiolane ring, confirming the site of diphosphate attachment.

Hypothetical ¹H and ³¹P NMR Chemical Shifts:

| Nucleus | Moiety | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | H-6 (Cytosine) | ~7.8 - 8.2 | d |

| ¹H | H-5 (Cytosine) | ~6.0 - 6.2 | d |

| ¹H | H-1' (Oxathiolane) | ~6.2 - 6.4 | t |

| ¹H | H-4' (Oxathiolane) | ~5.1 - 5.3 | m |

| ¹H | H-5' (Oxathiolane) | ~4.0 - 4.5 | m |

| ¹H | H-2' (Oxathiolane) | ~3.2 - 3.6 | m |

| ¹H | H-3' (Oxathiolane) | ~3.0 - 3.4 | m |

| ³¹P | Pα | ~ -5 to -15 | d |

| ³¹P | Pβ | ~ -10 to -20 | d |

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. Electrospray ionization (ESI) in negative ion mode would be the preferred method for analyzing the diphosphate.

The full scan mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. The fragmentation of nucleoside diphosphates typically follows predictable pathways. nih.gov A common fragmentation event is the cleavage of the phosphoanhydride bond, leading to the loss of a phosphate group (PO₃⁻) or pyrophosphate.

The fragmentation of the glycosidic bond connecting the cytosine base to the oxathiolane ring is also a characteristic pathway. This would result in ions corresponding to the free cytosine base and the sugar-diphosphate moiety. The presence of the ammonium salt might lead to some adduct formation in the positive ion mode, but the primary structural information is typically gleaned from the negative ion mode for nucleotide phosphates.

Predicted Key Fragment Ions in ESI-MS/MS (Negative Mode):

| m/z (predicted) | Identity of Fragment |

| [M-H]⁻ | Lamivudine Diphosphate (parent ion) |

| [M-H - 80]⁻ | Loss of PO₃ |

| [M-H - 97]⁻ | Loss of HPO₃ |

| [M-H - 159]⁻ | Loss of dehydrated diphosphate (pyrophosphate) nih.gov |

| 110.03 | Cytosine base fragment |

| 273.0 (approx.) | Dehydrated diphosphoribose-like fragment nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups present in this compound, aiding in its structural confirmation.

The IR spectrum is expected to be complex, with characteristic absorptions for the various functional groups. The N-H and O-H stretching vibrations of the cytosine ring and any bound water would appear as broad bands in the 3200-3500 cm⁻¹ region. The C=O and C=N stretching vibrations of the cytosine ring would be observed in the 1600-1700 cm⁻¹ region. The P-O and P=O stretching vibrations of the diphosphate group would give rise to strong absorptions in the 900-1200 cm⁻¹ region. The presence of the ammonium ion would be indicated by a characteristic N-H bending mode around 1400-1450 cm⁻¹. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for characterizing the vibrations of the oxathiolane ring and the cytosine base. Studies on lamivudine have identified specific Raman bands that are sensitive to the conformation of the molecule. nih.gov For instance, a band around 783 cm⁻¹ has been attributed to the drug. rsc.org The symmetric stretching modes of the phosphate groups would also be observable in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy |

| 3200 - 3500 | N-H and O-H stretching | IR, Raman |

| ~3194 | ν₃ mode of NH₄⁺ | Raman mdpi.com |

| 1600 - 1700 | C=O, C=N stretching (cytosine) | IR |

| ~1432 | ν₄ mode of NH₄⁺ | IR mdpi.com |

| 900 - 1200 | P-O, P=O stretching (diphosphate) | IR |

| ~783 | Lamivudine-specific mode | Raman rsc.org |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the enantiomeric purity of this compound. Lamivudine is a chiral molecule, and its biological activity is stereospecific. Therefore, ensuring the correct enantiomeric form is crucial.

The use of a salt form, such as the ammonium salt, can be advantageous in chiroptical measurements as it can prevent the formation of aggregates that might complicate the spectral analysis. nih.gov By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration and enantiomeric excess of the sample can be determined.

Expected Chiroptical Data:

| Technique | Wavelength Range (nm) | Expected Observation |

| CD | 200 - 350 | Cotton effects corresponding to the π→π* transitions of the cytosine chromophore. |

| ORD | 250 - 600 | A plain curve with a specific rotation value at the sodium D-line (589 nm). |

Biochemical Mechanisms of Action at the Molecular Level

Enzymatic Phosphorylation Kinetics and Specificity of Cellular Kinases

The conversion of lamivudine (B182088) to its pharmacologically active triphosphate metabolite is a sequential process mediated by several host cellular kinases. This enzymatic cascade is critical for its antiviral activity against both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

The initial and pivotal step in the intracellular metabolism of lamivudine is its phosphorylation to lamivudine monophosphate (3TC-MP). clinpgx.orgnih.gov This reaction is catalyzed by the cellular enzyme deoxycytidine kinase (dCK). nih.govuni.lunih.gov Lamivudine serves as a substrate for dCK, which transfers a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the drug. nih.gov

Following its formation, lamivudine monophosphate (3TC-MP) is further phosphorylated to lamivudine diphosphate (B83284) (3TC-DP). clinpgx.orgnih.gov This second phosphorylation step is predominantly carried out by human UMP/CMP kinase (also known as cytidylate kinase). clinpgx.orgnih.govnih.gov This enzyme is responsible for the phosphorylation of CMP, UMP, and deoxycytidine monophosphate (dCMP). nih.gov

While UMP and CMP are considered the preferred substrates for this kinase, it is also capable of phosphorylating dCMP and various pyrimidine (B1678525) analog monophosphates, including 3TC-MP. nih.gov The kinetic efficiency of this reaction for analogue monophosphates is generally lower than for the natural substrates. nih.gov The activity of UMP/CMP kinase is subject to regulation by intracellular concentrations of ATP and magnesium, which can differentially affect the phosphorylation of various substrates. nih.gov For instance, free magnesium has been shown to enhance the phosphorylation of dCMP while inhibiting that of CMP, and free ATP can inhibit the phosphorylation of dCMP. nih.gov This complex regulation suggests that the intracellular environment plays a significant role in modulating the rate of 3TC-DP formation. nih.gov

The final and rate-limiting step in the activation cascade is the phosphorylation of lamivudine diphosphate (3TC-DP) to its active triphosphate form, lamivudine triphosphate (3TC-TP). clinpgx.org This conversion is catalyzed by at least two enzymes: nucleoside diphosphate kinase (NDK) and 3'-phosphoglycerate kinase (PGK). clinpgx.orgnih.gov

NDK is a ubiquitous enzyme that maintains a balance of cellular nucleoside triphosphates by transferring the terminal phosphate from a donor triphosphate (like ATP) to a nucleoside diphosphate acceptor. PGK, a key enzyme in glycolysis, is also recognized for its broad nucleotide substrate specificity, which allows it to contribute to the phosphorylation of nucleotide-based prodrugs. nih.govnih.gov The promiscuity of PGK, particularly its ability to effectively phosphorylate L-form nucleotides like lamivudine, is significant for the drug's activation. nih.gov This final phosphorylation is a saturable enzymatic process and represents the slowest step in the pathway, making it a critical control point for the generation of the active antiviral agent. clinpgx.org

Table 1: Enzymatic Phosphorylation of Lamivudine

| Step | Substrate | Product | Key Enzyme(s) | Reference |

| 1 | Lamivudine (3TC) | Lamivudine Monophosphate (3TC-MP) | Deoxycytidine Kinase (dCK) | clinpgx.org, nih.gov |

| 2 | Lamivudine Monophosphate (3TC-MP) | Lamivudine Diphosphate (3TC-DP) | UMP/CMP Kinase | clinpgx.org, nih.gov |

| 3 | Lamivudine Diphosphate (3TC-DP) | Lamivudine Triphosphate (3TC-TP) | Nucleoside Diphosphate Kinase (NDK), 3'-Phosphoglycerate Kinase (PGK) | clinpgx.org, nih.gov |

Molecular Interaction with Viral Reverse Transcriptases

Once formed, lamivudine triphosphate (3TC-TP) acts as a potent inhibitor of viral polymerases, specifically the reverse transcriptases of HIV and HBV. newdrugapprovals.orgwikipedia.org It functions through two primary mechanisms: as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator of viral DNA synthesis. newdrugapprovals.orgnih.gov After incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on lamivudine's oxathiolane ring prevents the formation of the subsequent 5'-3' phosphodiester bond, thereby halting DNA elongation. newdrugapprovals.orgwikipedia.org

The dNTP-binding site of HIV-1 reverse transcriptase (RT) is a well-characterized pocket formed by several key amino acid residues, including Tyr-115, Phe-116, Gln-151, and Leu-74 of the p66 subunit. nih.gov A critical residue within this site is Met-184, which is part of the highly conserved YMDD motif found in most retroviral reverse transcriptases. nih.gov

The development of high-level resistance to lamivudine in HIV-1 is primarily associated with a single mutation at this position, most commonly the substitution of methionine with either valine (M184V) or isoleucine (M184I). pnas.orgnih.gov Structural and modeling studies have revealed that this resistance arises from steric hindrance. pnas.orgnih.gov The β-branched side chains of valine or isoleucine at position 184 create a steric clash with the β-L-oxathiolane ring of 3TC-TP. nih.govnih.gov This physical conflict perturbs the optimal positioning of the inhibitor within the active site, reducing its binding affinity and incorporation efficiency, while still allowing the smaller, natural dCTP to bind and support DNA synthesis. pnas.org

The mechanism of lamivudine inhibition and resistance in HBV polymerase is analogous to that observed in HIV-1 RT. pnas.org The HBV polymerase also contains a conserved YMDD motif at its catalytic center, which is essential for its function. jci.org Molecular models of the HBV polymerase active site, based on the crystal structure of HIV-1 RT, indicate a similar three-dimensional architecture. pnas.orgnih.gov

In HBV, resistance to lamivudine is conferred by mutations at the equivalent methionine residue within the YMDD motif, specifically at position M552, which is often mutated to valine (M552V) or isoleucine (M552I). pnas.orgjci.org Similar to HIV-1 RT, the introduction of the bulkier, β-branched side chain of valine or isoleucine at this position is believed to create a steric barrier that hinders the binding of lamivudine triphosphate. nih.gov This steric conflict explains the reduced susceptibility of the mutant HBV polymerase to the drug, leading to treatment failure. pnas.orgnih.gov The rtL180M mutation is often found in conjunction with rtM204V/I, which can further alter the geometry of the nucleotide-binding pocket. nih.gov

Table 2: Key Residues in Lamivudine Binding and Resistance

| Virus | Polymerase | Key Motif | Primary Resistance Mutation | Mechanism of Resistance | Reference |

| HIV-1 | Reverse Transcriptase | YMDD | M184V/I | Steric hindrance with the oxathiolane ring of 3TC-TP | nih.gov, pnas.org |

| HBV | Polymerase | YMDD | M552V/I (equivalent to M204V/I) | Steric hindrance with the oxathiolane ring of 3TC-TP | nih.gov, pnas.org |

Allosteric Modulation Studies of Enzyme Activity

The inhibition of viral polymerases, such as HIV-1 reverse transcriptase (RT), can occur through two principal mechanisms: competitive inhibition at the enzyme's active site or allosteric inhibition at a distinct, non-substrate binding site. nih.gov Allosteric inhibitors bind to a pocket separate from the catalytic site, inducing conformational changes that impair the enzyme's function non-competitively. nih.gov This mechanism is characteristic of the non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In contrast, studies on lamivudine's active metabolite, lamivudine triphosphate (3TC-TP), have consistently demonstrated that its mechanism of action is not allosteric. Instead, 3TC-TP functions as a competitive inhibitor that binds directly to the catalytic active site of the viral polymerase. clinpgx.org While some research into RT inhibitors may involve terms like "allosteric regulation," the specific action of 3TC-TP is characterized by its direct competition with the natural substrate at the site of DNA synthesis. nih.gov

Competitive Inhibition Kinetics and Mechanism of DNA Chain Termination

The primary antiviral action of lamivudine is achieved through the competitive inhibition of viral polymerases by its active metabolite, 3TC-TP, and its subsequent incorporation into the nascent viral DNA, leading to chain termination.

Once phosphorylated to its triphosphate form, 3TC-TP acts as a molecular mimic of the natural nucleoside deoxycytidine triphosphate (dCTP). clinpgx.org It directly competes with dCTP for binding to the active site of viral reverse transcriptases (e.g., HIV-1 RT) and HBV polymerase. nih.govnih.gov

Kinetic studies have provided a detailed understanding of this competitive interaction. Research shows that while 3TC-TP has a high binding affinity for wild-type HIV-1 RT, its rate of incorporation is significantly slower than that of the natural dCTP substrate. nih.gov This competitive binding effectively reduces the rate of viral DNA synthesis. The efficiency of this competition is often evaluated by the ratio of intracellular 3TC-TP to dCTP; a higher ratio favors the inhibition of the viral polymerase. nih.gov Studies have shown that co-administration of certain drugs, such as hydroxyurea (B1673989) or fludarabine (B1672870), can decrease intracellular dCTP pools, thereby increasing the 3TC-TP/dCTP ratio and potentially enhancing lamivudine's antiviral effect. nih.gov

| Substrate | Binding Affinity (1/Kd) | Incorporation Rate (kp) | Reference |

|---|---|---|---|

| (-)-3TC-TP | Higher than dCTP | Slower than dCTP (175-fold slower) | nih.gov |

| dCTP (Natural Substrate) | Baseline | Baseline (11.9 ± 0.1 s−1) | nih.gov |

The mechanism of DNA chain termination by 3TC-TP is a direct consequence of its chemical structure. Like other dideoxynucleoside analogs, lamivudine lacks a hydroxyl group at the 3' position of its sugar moiety (an oxathiolane ring in this case). nih.gov DNA synthesis requires the formation of a 5'-3' phosphodiester bond between the 3'-hydroxyl group of the last incorporated nucleotide on the growing DNA chain and the 5'-phosphate group of the incoming nucleotide. nih.gov

When 3TC-TP is incorporated into the viral DNA by the polymerase, its absence of a 3'-hydroxyl group makes the formation of the next phosphodiester bond impossible. nih.gov This event irrevocably halts the elongation of the DNA chain. clinpgx.org Structural analyses of HIV-1 RT complexed with 3TC-TP reveal that the inhibitor's oxathiolane ring orients its sulfur atom toward the 3'-terminus of the DNA primer, and the triphosphate moiety can adopt a non-productive conformation, further ensuring the termination of synthesis. nih.gov

Pre Clinical in Vitro and Mechanistic Cellular Studies

Characterization of Viral Resistance Mechanisms at the Molecular Level

The development of resistance to lamivudine (B182088) is a significant clinical concern, primarily driven by specific mutations within the viral polymerase gene. These genetic alterations reduce the drug's efficacy by altering the enzyme's structure and function.

Identification and Functional Analysis of Polymerase Mutations (e.g., YMDD Motif)

The most frequently observed mutations conferring resistance to lamivudine occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral reverse transcriptase. nih.govnih.govkoreamed.orgwaocp.org This motif is critical for the enzyme's catalytic activity. ijmm.irnih.gov The primary mutations involve the substitution of methionine at position 552 (M552) with either valine (M552V) or isoleucine (M552I), or at position 539 (M539) with isoleucine (M539I). bohrium.comnih.gov The M539I substitution often occurs independently, while the M539V substitution is frequently associated with an upstream mutation, L515M. bohrium.comnih.gov

Another significant mutation associated with lamivudine resistance is the L528M mutation in the FLLAQ motif, which often occurs in conjunction with the YMDD mutations. ijmm.irnih.govbohrium.com Studies have shown that the combination of L528M with M552V is more resistant to lamivudine than the M552V mutation alone and exhibits a resistance level similar to the M552I mutant. umich.edu The M539I mutation has been shown to confer a high degree of lamivudine resistance. bohrium.comnih.gov In contrast, the L515M and M539V mutations individually provide only partial resistance. bohrium.comnih.gov However, when combined, the L515M and M539V mutations lead to increased resistance to lamivudine. bohrium.comnih.govpsu.edu

Functional analyses have revealed that substitutions with hydrophobic amino acids (isoleucine, valine, alanine, and leucine) at the methionine position of the YMDD motif can result in replication-competent viruses, whereas substitutions with hydrophilic amino acids (lysine, arginine, and threonine) lead to impaired replication. nih.gov Specifically, the YIDD (M552I) and YVDD (M552V) variants are resistant to lamivudine, while YADD (alanine) and YLDD (leucine) variants remain sensitive. nih.gov

Enzymatic Activity and Binding Affinity in Mutant Polymerases

Mutations within the YMDD motif directly impact the enzymatic function of the viral polymerase, primarily by reducing its affinity for lamivudine triphosphate (L-dGTP), the active form of the drug. Molecular modeling suggests that the introduction of a bulkier side chain, such as in the M552V mutation, creates steric hindrance that impedes the binding of lamivudine triphosphate to the enzyme's active site. nih.gov

Table 1: Enzymatic Kinetic Parameters of Wild-Type and Mutant HBV Polymerases

| Polymerase | Substrate | Km (µM) | Ki (µM) for Lamivudine Triphosphate | Reference |

|---|---|---|---|---|

| Wild-Type | dCTP | Varies | Low | bohrium.comnih.govnih.gov |

| M552V Mutant | dCTP | Increased | 8- to 30-fold increase | nih.gov |

| M552I Mutant | dCTP | Increased | 8- to 30-fold increase | nih.gov |

| L528M/M552V Mutant | dCTP | - | Similar to M552I | umich.edu |

Impact of Mutations on Viral Replication Fitness In Vitro

While conferring drug resistance, mutations in the YMDD motif generally come at a cost to the virus in terms of its replication fitness. nih.govresearchgate.net In vitro studies have consistently demonstrated that lamivudine-resistant mutants, such as those with M552V or M552I substitutions, replicate less efficiently than the wild-type virus. nih.govresearchgate.netfrontiersin.org This reduced replication competence is attributed to the lower affinity of the mutant polymerase for natural dNTPs. nih.gov

However, the virus can evolve to counteract this fitness loss through the development of compensatory mutations. The L515M mutation, often seen with M539V, and the L528M mutation, frequently accompanying M552V/I, can partially restore the replication efficiency of the resistant virus. nih.govbohrium.comnih.govpsu.edu For example, the combination of L515M and M539V results in an intermediate level of replication competence compared to either mutation alone. bohrium.comnih.govpsu.edu Similarly, the L528M mutation can enhance the replication of the M552V mutant. nih.gov This interplay between resistance and compensatory mutations highlights the dynamic nature of viral evolution under drug pressure. nih.gov

Table 2: In Vitro Replication Fitness of Lamivudine-Resistant HBV Mutants

| Mutation(s) | Replication Fitness Compared to Wild-Type | Reference |

|---|---|---|

| M539I | Reduced | bohrium.comnih.govpsu.edu |

| M539V | Partially Reduced | bohrium.comnih.govpsu.edu |

| L515M | Partially Reduced | bohrium.comnih.govpsu.edu |

| L515M + M539V | Intermediate | bohrium.comnih.govpsu.edu |

| M552V / M552I | Markedly Decreased | nih.govnih.govresearchgate.net |

| L528M + M552V | Partially Restored | nih.gov |

Investigating Cellular Metabolism Pathways and Transporter Dynamics

The intracellular concentration of lamivudine's active form is a critical determinant of its antiviral efficacy. This concentration is governed by a complex interplay of cellular uptake and efflux transporters.

Cellular Uptake Mechanisms of Lamivudine (e.g., SLC22A1, SLC22A2, SLC22A3)

The entry of lamivudine into host cells is primarily mediated by members of the solute carrier (SLC) family of transporters, specifically the organic cation transporters (OCTs). In vitro studies have identified human OCT1 (encoded by SLC22A1), OCT2 (encoded by SLC22A2), and, to a lesser extent, OCT3 (encoded by SLC22A3) as transporters of lamivudine. nih.gov The transport efficiency, however, varies among these transporters.

Polymorphisms within the genes encoding these transporters can significantly impact lamivudine uptake. For instance, several single nucleotide polymorphisms (SNPs) in the SLC22A1 gene have been shown to reduce the transport efficiency of lamivudine. This highlights the potential for host genetic factors to influence individual responses to lamivudine therapy.

Efflux Transporter Activity and Impact on Intracellular Levels (e.g., ABCB1, ABCC1-4, ABCG2)

The intracellular accumulation of lamivudine is counteracted by the action of ATP-binding cassette (ABC) efflux transporters, which actively pump the drug out of the cell. Several ABC transporters have been implicated in this process.

ABCG2 (BCRP): Lamivudine has been identified as a substrate for ABCG2 (Breast Cancer Resistance Protein). nih.govnih.gov Overexpression of ABCG2 in cell lines leads to a significant decrease in intracellular lamivudine accumulation. nih.gov The transport of lamivudine by ABCG2 is a saturable process. nih.govnih.gov

ABCC1 (MRP1) and ABCC2 (MRP2): In vitro studies have demonstrated that lamivudine can inhibit the function of ABCC1 and ABCC2. nih.gov This inhibition suggests a potential for drug-drug interactions when lamivudine is co-administered with other drugs that are substrates of these transporters.

ABCC4 (MRP4): There is evidence that ABCC4 is involved in the efflux of lamivudine from hepatocytes. nih.govspandidos-publications.com Inhibition of MRP4 has been shown to increase the intracellular concentrations of lamivudine, thereby enhancing its antiviral effectiveness in vitro. spandidos-publications.com Furthermore, a polymorphism in the ABCC4 gene (4131T>G) has been associated with a 20% increase in intracellular lamivudine-triphosphate (B12090945) concentrations, suggesting that genetic variations in this transporter can influence the intracellular pharmacokinetics of lamivudine. nih.govnih.gov

ABCB1 (P-glycoprotein): The role of ABCB1 in the transport of lamivudine appears to be less significant compared to other ABC transporters. koreamed.orgmdpi.com

Table 3: Cellular Transporters Involved in Lamivudine Disposition

| Transporter Family | Transporter | Role | Impact on Intracellular Lamivudine | Reference |

|---|---|---|---|---|

| SLC | SLC22A1 (OCT1) | Uptake | Increases | nih.gov |

| SLC | SLC22A2 (OCT2) | Uptake | Increases | nih.gov |

| SLC | SLC22A3 (OCT3) | Uptake | Increases (to a lesser extent) | nih.gov |

| ABC | ABCG2 (BCRP) | Efflux | Decreases | nih.govnih.gov |

| ABC | ABCC1 (MRP1) | Efflux (Inhibited by Lamivudine) | May Increase (due to inhibition) | nih.gov |

| ABC | ABCC2 (MRP2) | Efflux (Inhibited by Lamivudine) | May Increase (due to inhibition) | nih.gov |

| ABC | ABCC4 (MRP4) | Efflux | Decreases | nih.govnih.govnih.govspandidos-publications.com |

| ABC | ABCB1 (P-gp) | Efflux | Minimal | koreamed.orgmdpi.com |

Intracellular Pharmacodynamics in Cell-Based Models

The antiviral activity of lamivudine is contingent upon its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP). This process of anabolic phosphorylation is a critical determinant of the drug's efficacy and is subject to various cellular factors and potential drug interactions. Cell-based models have been instrumental in elucidating the intracellular pharmacodynamics of lamivudine and its phosphorylated forms, including lamivudine diphosphate (B83284) (L-DP).

Within the cell, lamivudine is sequentially phosphorylated by host cell kinases. The initial phosphorylation to lamivudine monophosphate (L-MP) is catalyzed by deoxycytidine kinase. Subsequently, L-MP is converted to lamivudine diphosphate (L-DP) by cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase. The final and rate-limiting step is the phosphorylation of L-DP to the active L-TP, a reaction mediated by nucleoside diphosphate kinase. nih.gov L-TP then acts as a competitive inhibitor of viral reverse transcriptase and as a chain terminator when incorporated into viral DNA. researchgate.netnih.gov

Studies in various cell lines, including human peripheral blood mononuclear cells (PBMCs) and the human hepatoma cell line HepG2, have been conducted to quantify the intracellular concentrations of these phosphorylated metabolites. In HepG2 cells, it has been observed that L-DP is the most abundant anabolite formed. apexbt.com The intracellular half-life of L-TP is notably long, estimated to be between 10.5 to 15.5 hours in HIV-infected cell lines, which supports less frequent dosing intervals. drugs.com

The intracellular phosphorylation of lamivudine can be influenced by co-administered drugs. For instance, in HepG2 cells, compounds such as hydroxyurea (B1673989), methotrexate, and fludarabine (B1672870) have been shown to significantly increase the phosphorylation of lamivudine, leading to elevated levels of L-TP. apexbt.com This enhancement is often achieved by affecting the intracellular pools of competing natural deoxynucleotides.

Table 1: Intracellular Concentrations of Lamivudine Phosphates in Cell-Based Models

| Cell Line | Compound | Concentration (pmol/10⁶ cells) | Experimental Conditions | Reference |

| HepG2 | Lamivudine Diphosphate (L-DP) | Predominant anabolite | 24-hour incubation with 1 µM lamivudine | apexbt.com |

| HepG2 | Lamivudine Triphosphate (L-TP) | ~0.12 - 2.83 µM | 24-hour incubation with 1 µM lamivudine | apexbt.com |

| HepG2 | Lamivudine Triphosphate (L-TP) | Increased to 361% of control | Co-incubation with 100 µM hydroxyurea | apexbt.com |

| HepG2 | Lamivudine Triphosphate (L-TP) | Increased to 267% of control | Co-incubation with 1 µM methotrexate | apexbt.com |

| PBMCs | Lamivudine Triphosphate (L-TP) | Geometric Mean AUC₂₄: 59.5 pmol·h/10⁶ cells | Following a 300 mg once-daily dose in healthy volunteers | researchgate.net |

| PBMCs | Lamivudine Triphosphate (L-TP) | Geometric Mean Cₘₐₓ: 4.10 pmol/10⁶ cells | Following a 300 mg once-daily dose in healthy volunteers | researchgate.net |

Mechanistic Studies of Synergy and Antagonism in Combination Research

The use of lamivudine in combination with other antiretroviral agents is a cornerstone of HIV therapy. In vitro studies are crucial for understanding the nature of these interactions, which can be synergistic, additive, or antagonistic.

Biochemical Interactions with Other Nucleoside Analogs in Cell Culture

The combination of lamivudine with other nucleoside reverse transcriptase inhibitors (NRTIs) has been extensively studied in cell culture models to evaluate their combined antiviral effect. Synergy, where the combined effect of the drugs is greater than the sum of their individual effects, is a particularly desirable outcome as it can allow for lower doses, thereby reducing toxicity and the risk of developing drug resistance.

A classic example of a synergistic interaction is the combination of lamivudine and zidovudine (B1683550) (ZDV). nih.gov In vitro studies have consistently demonstrated that this combination exhibits synergistic anti-HIV activity in various cell lines. nih.gov The mechanism for this synergy is multifaceted. The M184V mutation in the HIV reverse transcriptase, which confers high-level resistance to lamivudine, can paradoxically restore susceptibility to ZDV in ZDV-resistant viral strains. nih.gov

In vitro studies have also shown additive to synergistic interactions between lamivudine and other NRTIs such as stavudine (B1682478) (d4T) and didanosine. nih.gov The combination of lamivudine, zidovudine, and the protease inhibitor indinavir (B1671876) has been shown to be highly synergistic in vitro, with the addition of lamivudine significantly increasing the synergy volume of the zidovudine-indinavir combination. researchgate.netnih.gov More recent combinations, such as lamivudine with tenofovir (B777) and the non-nucleoside reverse transcriptase inhibitor (NNRTI) ACC007, have also demonstrated synergistic effects against various HIV-1 strains in vitro, with combination index (CI) values indicating synergy. nih.govresearchgate.net

Conversely, antagonistic interactions, where the combined effect is less than that of the individual drugs, are also possible. For example, the phosphorylation of zalcitabine (B1682364) (ddC) can be significantly inhibited by lamivudine, as both drugs compete for the same initial phosphorylation enzyme, deoxycytidine kinase. nih.gov

Table 2: In Vitro Biochemical Interactions of Lamivudine with Other Nucleoside Analogs

| Combination | Cell Line/System | Interaction Type | Quantitative Measure | Reference |

| Lamivudine + Zidovudine | MT-4 cells | Synergistic | - | nih.gov |

| Lamivudine + Stavudine | PBMCs | Additive to Synergistic | - | nih.gov |

| Lamivudine + Didanosine | PBMCs | Additive to Synergistic | - | nih.gov |

| Lamivudine + Zidovudine + Indinavir | In vitro model | Highly Synergistic | 40-fold increase in synergy volume with 1,000 nM lamivudine | researchgate.netnih.gov |

| Lamivudine + Tenofovir + ACC007 | Various HIV-1 strains | Synergistic | Combination Index (CI) value: 0.35 - 0.67 | nih.govresearchgate.net |

| Lamivudine + Tenofovir + ACC007 | HIV-1K103N & V106M | Moderately Synergistic | Combination Index (CI) value: 0.71 - 0.87 | nih.govresearchgate.net |

| Lamivudine + Zalcitabine | MOLT-4 cells | Antagonistic (at phosphorylation level) | ddC-TP levels <50% of control | nih.gov |

Evaluation of Polymerase Inhibition in Multi-Drug Regimens In Vitro

The ultimate molecular target of lamivudine and other NRTIs is the viral polymerase, specifically the reverse transcriptase in the case of HIV. The active triphosphate form, L-TP, competitively inhibits this enzyme and terminates the elongating viral DNA chain. In vitro polymerase inhibition assays are therefore essential to directly measure the inhibitory activity of lamivudine, both alone and in combination with other drugs.

Lamivudine itself is a potent inhibitor of HIV-1 reverse transcriptase, with reported 50% inhibitory concentration (IC₅₀) values ranging from 0.002 to 1.14 µM in different cell lines and against various HIV-1 strains. nih.govapexbt.com When used in combination regimens, synergistic or additive interactions observed in cell culture antiviral assays are expected to translate to enhanced inhibition of the viral polymerase.

For instance, the synergistic antiviral effect of the lamivudine and zidovudine combination is underpinned by their combined action on the reverse transcriptase. While L-TP is a potent inhibitor of the wild-type enzyme, ZDV-triphosphate can be more effective against certain lamivudine-resistant mutants. This dual pressure on the viral polymerase makes it more difficult for the virus to develop resistance to both drugs simultaneously.

In vitro studies evaluating the direct inhibition of HIV-1 reverse transcriptase by combinations of drug triphosphates can provide a mechanistic basis for the observed antiviral synergy. The combination of lamivudine with other nucleoside analogs generally results in at least an additive effect on polymerase inhibition. nih.gov The goal of these multi-drug regimens is to achieve a level of polymerase inhibition that is sufficient to suppress viral replication to undetectable levels, a key factor in the long-term management of HIV infection.

Table 3: In Vitro Inhibition of HIV-1 Reverse Transcriptase

| Compound/Combination | Target | IC₅₀ / Antiviral Activity | Cell Line/System | Reference |

| Lamivudine | HIV-1 Reverse Transcriptase | 0.316 µM | Enzyme Assay | apexbt.com |

| Lamivudine | HIV-1 p24 antigen production | ED₅₀: 0.07 - 0.2 µM | PBMCs | apexbt.com |

| Lamivudine | HIV-1 Replication | IC₅₀: 0.002 - 1.14 µM | Various cell lines | nih.gov |

| Lamivudine + Zidovudine | HIV-1 Replication | Synergistic Activity | MT-4 cells | nih.gov |

| Lamivudine + Stavudine | HIV-1 Replication | Additive to Synergistic | PBMCs | nih.gov |

| Lamivudine + Tenofovir + ACC007 | HIV-1 Replication | Synergistic Activity | Various HIV-1 strains | nih.govresearchgate.net |

Advanced Analytical and Characterization Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

For the analysis of intracellular metabolites like lamivudine (B182088) diphosphate (B83284) and triphosphate, which are present at very low concentrations in complex biological matrices, the sensitivity and selectivity of LC-MS/MS are indispensable.

Lamivudine is intracellularly phosphorylated to its active triphosphate form (3TC-TP) via mono- and diphosphate intermediates. nih.gov Quantifying these phosphorylated metabolites, particularly in peripheral blood mononuclear cells (PBMCs), is essential for understanding the drug's mechanism of action. nih.govnih.gov LC-MS/MS methods provide the necessary sensitivity for this task. nih.gov

These methods often employ anion-exchange chromatography to separate the negatively charged phosphate (B84403) metabolites. nih.govnih.gov For instance, a validated assay used a BioBasic-AX anion-exchange column coupled with a triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode. nih.govnih.gov Such methods can simultaneously quantify multiple phosphorylated metabolites. nih.gov An assay was developed to measure lamivudine triphosphate (3TC-TP) and abacavir triphosphate, with a linear range of 10–100,000 pg/ml for 3TC-TP. nih.gov Another LC-MS/MS assay was validated for the simultaneous monitoring of tenofovir (B777) diphosphate, emtricitabine triphosphate, and lamivudine triphosphate in dried blood spots, highlighting the versatility of the technique. nih.gov This assay used a Thermo Biobasic AX column and an AB Sciex API-5000 mass spectrometer, achieving a linear range of 100-25000 fmol/sample for all three metabolites. nih.gov

Table 3: LC-MS/MS Method Parameters for Intracellular Lamivudine Phosphates

| Parameter | Method Details |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov |

| Sample Matrix | Peripheral Blood Mononuclear Cells (PBMCs), Dried Blood Spots (DBS) nih.govnih.gov |

| Chromatography Column | Anion-exchange, e.g., BioBasic-AX or Thermo Biobasic AX nih.govnih.gov |

| Mass Spectrometer | Triple Quadrupole (e.g., 4000 Q TRAP®, AB Sciex API-5000) nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.govnih.gov |

| Linear Range (3TC-TP) | 10–100,000 pg/ml (equivalent to 2.1–21,322 fmol/10⁶ cells) nih.gov |

| Assay Accuracy (%bias) | Within ±3.0% (Inter-assay for 3TC-TP in DBS) nih.gov |

| Assay Precision (%CV) | ≤9.8% (Inter-assay for 3TC-TP in DBS) nih.gov |

High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), is a powerful tool for drug metabolite profiling and identification. nih.govnih.govijpras.com HRMS provides highly accurate mass measurements, which allow for the determination of the elemental composition of parent drugs and their metabolites. ijpras.comthermofisher.com This capability is crucial for distinguishing between isobaric ions—molecules that have the same nominal mass but different exact masses and elemental formulas. ijpras.comthermofisher.com

In the context of lamivudine, HRMS can be used to identify expected and unexpected metabolites in various biological samples. The process involves acquiring full-scan MS data and then using techniques like extracted ion chromatography (EIC) for the specific m/z values of predicted metabolites. nih.gov Data mining techniques such as mass defect filtering can further aid in distinguishing drug-related material from complex background matrices. nih.govnih.gov The high mass accuracy and resolution facilitate the structural elucidation of metabolites, including the phosphorylated forms like lamivudine diphosphate, by providing confident molecular formula assignments for both the precursor and fragment ions. nih.govijpras.com

Spectrophotometric and Fluorometric Assays for Enzymatic Studies

UV-Visible spectrophotometry offers a simple, rapid, and economical method for the quantification of lamivudine in bulk API and tablet formulations. nih.gov These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax), which for lamivudine is typically around 270-271 nm in solvents like methanol or water. nih.gov

The method's validity is established by confirming its adherence to Beer's law over a specific concentration range, typically between 5 µg/mL and 60 µg/mL. nih.gov While HPLC and LC-MS/MS are preferred for analyzing complex biological samples or for stability and chiral purity testing, spectrophotometry is well-suited for routine quality control assays of the pure drug or its dosage forms. nih.gov More complex spectrophotometric methods have also been developed, involving the formation of colored ion-pair complexes. For example, a method based on the interaction of lamivudine with bromocresol purple (BCP) in an acidic buffer creates a complex that can be extracted into chloroform and measured at 429 nm. researchgate.net While these methods are valuable for API quantification, they are generally not used for direct enzymatic studies of phosphorylation due to a lack of specificity for the different phosphate forms.

Electrochemical Studies for Redox Behavior and Analytical Sensing

Electrochemical methods provide a sensitive and rapid approach for the analysis of pharmaceutical compounds like lamivudine. These studies investigate the redox (reduction-oxidation) behavior of the molecule, which can be harnessed for quantitative analysis in pharmaceutical formulations and biological fluids.

The electrochemical reduction of lamivudine has been studied using various voltammetric techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). These studies are typically performed using a hanging mercury drop electrode (HMDE) or a modified glassy carbon electrode (GCE). nih.govresearchgate.netresearchgate.net

Research Findings: Research indicates that lamivudine undergoes an irreversible reduction process. nih.govresearchgate.net The reduction peak potential is dependent on the pH of the supporting electrolyte, with acidic conditions often providing the best results. nih.gov The process is typically diffusion-controlled, and the peak current shows a linear relationship with the concentration of lamivudine over a specific range, which forms the basis for its quantitative determination. researchgate.net These electrochemical methods have been developed and validated for the determination of lamivudine in pharmaceutical tablets. researchgate.net

| Technique | Electrode | pH Condition | Peak Potential (V) vs. Ag/AgCl | Linear Range |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | HMDE | 3.4 (Phosphate Buffer) | ~ -1.7 | Not specified for quantitation nih.govresearchgate.net |

| Differential Pulse Voltammetry (DPV) | HMDE | 2.0 (Clark-Lubs Buffer) | -1.16 | 1.15 - 10.40 mg·L⁻¹ researchgate.net |

| Square-Wave Voltammetry (SWV) | Poly(L-Cys)/GCE | Not Specified | -1.592 | 1x10⁻⁵ – 1x10⁻³ M researchgate.net |

These electrochemical sensing methods are valued for their high sensitivity, rapid response time, and cost-effectiveness compared to traditional chromatographic techniques.

Computational and in Silico Research

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in pharmacology for predicting the interaction between a drug molecule and its protein target.

Modeling Binding to Viral Reverse Transcriptase Active Sites

Molecular docking simulations have been instrumental in visualizing the binding of lamivudine's active triphosphate form to the active site of viral reverse transcriptase (RT). These simulations show that lamivudine (B182088) triphosphate fits into the dNTP-binding pocket of the enzyme. The triphosphate moiety of the drug analog interacts with key residues in the active site, mimicking the binding of natural deoxynucleoside triphosphates. This binding is a critical step for its incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication nih.gov.

The orientation of lamivudine triphosphate within the active site is stabilized by a network of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. These interactions are crucial for the proper positioning of the drug for catalysis. Computational models have helped in identifying the specific residues that are key to this binding process, providing a static yet insightful picture of the initial drug-target recognition researchgate.net.

Prediction of Binding Affinities for Wild-Type and Mutant Enzymes

A significant application of molecular docking is the prediction of binding affinities, often expressed as a docking score or binding energy, which can help in understanding the efficacy of a drug and the impact of mutations on its activity.

Wild-Type Enzymes : For wild-type HIV-1 reverse transcriptase, docking studies predict a favorable binding affinity for lamivudine triphosphate, consistent with its known inhibitory activity. These computational predictions align with experimental kinetic data that show lamivudine to be a potent inhibitor of the wild-type enzyme.

Mutant Enzymes : The emergence of drug-resistant viral strains is a major challenge in antiviral therapy. The most common mutation conferring resistance to lamivudine is the M184V or M184I mutation in the reverse transcriptase enzyme. Molecular docking simulations have provided a structural basis for this resistance. Models of the M184V and M184I mutant enzymes reveal that the bulkier side chains of valine or isoleucine at position 184 cause steric hindrance with the oxathiolane ring of lamivudine triphosphate nih.gov. This steric clash is predicted to reduce the binding affinity of the drug to the mutant enzyme, a finding that is corroborated by experimental evidence showing a significant decrease in the inhibitory activity of lamivudine against these mutant strains nih.gov.

| Enzyme Type | Predicted Binding Interaction with Lamivudine Triphosphate | Key Findings from Docking Simulations |

|---|---|---|

| Wild-Type HIV-1 RT | Favorable binding affinity | Mimics natural substrate binding, stabilized by hydrogen bonds and hydrophobic interactions. |

| M184V Mutant HIV-1 RT | Reduced binding affinity | Steric hindrance from the valine side chain with the oxathiolane ring of the drug. |

| M184I Mutant HIV-1 RT | Reduced binding affinity | Steric clash due to the isoleucine side chain, leading to decreased drug efficacy. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static view of the drug-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the study of the conformational changes and flexibility of the drug and its target over time.

Dynamics of Lamivudine Diphosphate (B83284) in Solution and Enzyme Complexes

MD simulations can be employed to study the behavior of lamivudine diphosphate both in an aqueous solution and when bound to an enzyme. In solution, these simulations can reveal the preferred conformations of the molecule and the flexibility of its diphosphate chain. When in complex with a protein like reverse transcriptase, MD simulations can elucidate the stability of the binding pose predicted by docking researchgate.netacs.org. These simulations can show how the drug molecule and the active site residues adapt to each other, providing a more realistic representation of the binding event. For instance, MD simulations have been used to explore the stability of lamivudine in complex with protein receptors, confirming that the binding remains stable over the simulation time researchgate.netacs.org.

Structural Flexibility and Stability of Drug-Target Interactions

MD simulations are particularly powerful in assessing the structural flexibility and stability of the interactions between a drug and its target protein. By analyzing the trajectory of the simulation, researchers can identify which parts of the drug molecule and the protein are rigid and which are more flexible. This information is crucial for understanding the entropy of binding and for designing more rigid and potent inhibitors.

In the context of lamivudine, MD simulations can be used to compare the stability of its interaction with wild-type versus mutant reverse transcriptase. Such studies can reveal subtle differences in the dynamics of the active site that contribute to drug resistance. For example, simulations might show that in the mutant enzyme, the steric clash with the M184V/I residue leads to increased fluctuations in the position of the bound drug, destabilizing the interaction and facilitating its dissociation. These dynamic insights complement the static picture from molecular docking and provide a more complete understanding of the molecular basis of drug action and resistance acs.org.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule, which governs its reactivity and interactions.

These calculations can be used to determine a variety of electronic properties of lamivudine and its phosphorylated forms, including:

Molecular Orbital Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO gap can provide insights into the chemical stability of the molecule.

Electrostatic Potential : Mapping the electrostatic potential onto the electron density surface of the molecule can identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with its biological target.

Partial Atomic Charges : These calculations can determine the distribution of charge within the molecule, highlighting the atoms that are likely to participate in electrostatic interactions and hydrogen bonding.

Quantum chemical studies on lamivudine have been used to characterize its different conformers and to understand its intermolecular interactions nih.govresearchgate.net. For example, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been performed on complexes of lamivudine to analyze the nature and strength of its interactions with receptor sites nih.govnih.govmdpi.com. These studies can quantify the energy of hydrogen bonds and other non-covalent interactions, providing a deeper understanding of the binding affinity nih.govmdpi.com. Furthermore, DFT has been employed to study the adsorption of lamivudine on nanostructures for potential drug delivery applications, which relies on an understanding of its electronic properties researchgate.net.

| Computational Method | Key Application for Lamivudine Diphosphate | Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to reverse transcriptase. | Structural basis for drug action and resistance (e.g., M184V mutation). |

| Molecular Dynamics (MD) Simulations | Analyzing conformational changes and stability of the drug-enzyme complex. | Dynamic behavior, flexibility, and stability of interactions over time. |

| Quantum Chemical Calculations (DFT, QM/MM) | Determining electronic properties and reactivity. | Charge distribution, molecular orbital energies, and nature of intermolecular interactions. |

Energy Minimization and Conformational Sampling

Energy minimization and conformational sampling are fundamental computational procedures used to predict the most stable three-dimensional structures of a molecule. researchgate.netusp.org For a flexible molecule like Lamivudine Diphosphate, identifying its low-energy conformations is crucial for understanding how it fits into the active site of viral enzymes.

Detailed Research Findings:

The process of energy minimization involves adjusting the molecule's geometry to find a structure with the lowest potential energy, corresponding to a stable state. nih.gov Conformational sampling explores the rotational freedom around single bonds to generate a wide range of possible shapes (conformers) the molecule can adopt. nih.govnih.gov

While specific studies focusing exclusively on the ammonium (B1175870) salt of Lamivudine Diphosphate are not extensively detailed in publicly available literature, research on the parent molecule, Lamivudine, provides foundational insights. Early computational studies identified at least four stable energy minima for isolated Lamivudine molecules. nih.gov Further investigations combining Raman spectroscopy with quantum chemical calculations have successfully identified three distinct conformers of Lamivudine in its solid powder form. mdpi.com

A comprehensive analysis of 23 different solid forms containing 44 unique Lamivudine molecules or their derivatives revealed important structural details. This research demonstrated that while different conformations of the parent Lamivudine molecule occupy a consistent molecular volume of approximately 250 ų, the addition of phosphate (B84403) groups significantly increases this volume. nih.govirjweb.com The molecular volume expands to 399 ų for Lamivudine monophosphate and 521 ų for Lamivudine triphosphate. nih.govirjweb.com This increase in size and the associated change in the area of hydrophilic interactions are critical for the molecule's interaction with viral polymerases.

| Compound | Molecular Volume (ų) | Key Finding |

|---|---|---|

| Lamivudine | 250 (±13) | The base molecule has a consistent volume across different solid-state conformations. nih.gov |

| Lamivudine Monophosphate | 399 | Phosphorylation significantly increases the molecular size and hydrophilic surface area. nih.gov |

| Lamivudine Triphosphate | 521 (±30) | The active triphosphate form has more than double the molecular volume of the parent drug. nih.govirjweb.com |

These findings are crucial for understanding Lamivudine Diphosphate, as it represents an intermediate state. Its conformational preferences and energy landscape will be influenced by the bulky and charged diphosphate group, dictating its stability and how it is subsequently phosphorylated to the active triphosphate form.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics in chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

Detailed Research Findings:

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.commdpi.com

For Lamivudine Diphosphate, the HOMO-LUMO analysis can predict its reactivity, particularly its susceptibility to phosphorylation. The analysis helps identify the most likely sites for nucleophilic and electrophilic attacks. The distribution of the HOMO and LUMO across the molecule indicates where it is most likely to donate or accept electrons. For instance, the lone pair electrons on oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites potential centers of reactivity.

While specific HOMO-LUMO energy values for Lamivudine Diphosphate Ammonium Salt are not detailed in the available literature, the principles of FMO theory provide a framework for its analysis. The calculated energy gap would serve as a descriptor for its stability and the ease with which it undergoes the final phosphorylation step to become the active Lamivudine Triphosphate.

| Orbital/Concept | Description | Relevance to Lamivudine Diphosphate |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital that contains electrons; acts as an electron donor. researchgate.net | Indicates regions of the molecule likely to interact with electron-accepting species, such as the catalytic site of kinases. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty; acts as an electron acceptor. nih.gov | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. mdpi.com | A smaller gap suggests higher chemical reactivity, potentially facilitating the conversion to Lamivudine Triphosphate. mdpi.com |

Structure-Activity Relationship (SAR) Modeling based on Computational Insights